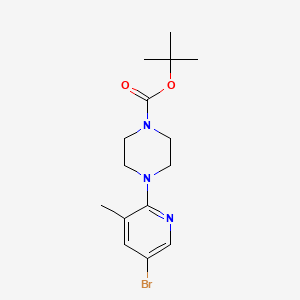

5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O2/c1-11-9-12(16)10-17-13(11)18-5-7-19(8-6-18)14(20)21-15(2,3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUXZPKBGUKWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674891 | |

| Record name | tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878809-70-2 | |

| Record name | tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine, a key building block in contemporary drug discovery and development. The document is structured to offer not just a procedural methodology, but a deep-seated understanding of the chemical principles and strategic considerations that underpin the synthetic route. We will explore the regioselective functionalization of a dihalogenated pyridine precursor, detailing the rationale behind the chosen palladium-catalyzed Buchwald-Hartwig amination. Furthermore, this guide will present a thorough, step-by-step protocol for the synthesis of the requisite starting material, 2,5-dibromo-3-methylpyridine. This document is intended for researchers, scientists, and professionals in the field of organic and medicinal chemistry, providing them with the necessary technical knowledge for the successful synthesis and application of this important molecular scaffold.

Strategic Overview of the Synthesis

The synthesis of the target molecule, this compound, is most effectively achieved through a convergent strategy. This approach involves the preparation of a key intermediate, 2,5-dibromo-3-methylpyridine, which is subsequently coupled with tert-butyl piperazine-1-carboxylate (BOC-piperazine). The central challenge and, indeed, the key to a successful synthesis lies in the regioselective introduction of the BOC-piperazine moiety onto the di-brominated pyridine ring.

The overall synthetic workflow can be visualized as a two-stage process:

Caption: Overall synthetic strategy for this compound.

The first stage focuses on the preparation of the dihalogenated pyridine precursor. The second, and more critical stage, involves the selective carbon-nitrogen bond formation. For this transformation, a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, is the method of choice. This is due to its broad substrate scope and high functional group tolerance, which are often limitations in traditional methods like nucleophilic aromatic substitution (SNAr) for non-activated aryl halides.[1]

Synthesis of the Precursor: 2,5-Dibromo-3-methylpyridine

The synthesis of 2,5-dibromo-3-methylpyridine is a well-established multi-step process commencing from the commercially available 2-amino-3-methylpyridine.[1][2] The procedure involves an initial protection of the amino group, followed by bromination, deprotection, and a Sandmeyer reaction.

Experimental Protocol for 2,5-Dibromo-3-methylpyridine

Step 1: Acetylation of 2-Amino-3-methylpyridine

-

In a four-necked flask, combine 2-amino-3-methylpyridine (1.0 eq) and acetic anhydride (1.2-1.5 eq).

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

Step 2: Bromination

-

Cool the reaction mixture from Step 1 to 20-25°C.

-

Slowly add liquid bromine (1.1 eq) dropwise.

-

After the addition is complete, heat the reaction mixture to 50-60°C for 2-3 hours.

-

Add water to dissolve all solid material, followed by the dropwise addition of a 40% sodium hydroxide solution.

-

Continue to stir for 30 minutes after the base addition is complete.

-

Collect the precipitated solid by filtration, dry it, and recrystallize to obtain 2-amino-5-bromo-3-methylpyridine. A molar yield of approximately 64-68% can be expected.[1][2]

Step 3: Sandmeyer Reaction

-

In a three-necked flask equipped with a stirrer and a thermometer, prepare a solution of hydrobromic acid (48%).

-

Dissolve cuprous bromide (1.2 eq) in the hydrobromic acid solution.

-

Cool the mixture to -5°C using an ice-salt bath and slowly add the 2-amino-5-bromo-3-methylpyridine (1.0 eq) from the previous step.

-

Maintain the temperature for 15 minutes, then slowly add a saturated aqueous solution of sodium nitrite.

-

Stir the reaction mixture for 2-4 hours after the addition is complete.

-

Neutralize the reaction to a pH of 7-8 with a 40% sodium hydroxide solution.

-

The product, 2,5-dibromo-3-methylpyridine, can be isolated by vacuum distillation, with an expected yield of around 64%.[2]

Regioselective Synthesis of the Target Molecule via Buchwald-Hartwig Amination

The core of this synthesis lies in the selective reaction of BOC-piperazine at the 2-position of the 2,5-dibromo-3-methylpyridine ring. The increased reactivity of the C2-bromine atom in palladium-catalyzed cross-coupling reactions of pyridines, as compared to the C5-bromine, is the cornerstone of this regioselectivity.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] The catalytic cycle is generally understood to proceed through a sequence of key steps:

Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2,5-dibromo-3-methylpyridine to form a Pd(II) complex. This step is favored at the more electron-deficient C2 position.

-

Ligand Exchange/Coordination: The BOC-piperazine coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.

Experimental Protocol

The following is a generalized protocol based on established Buchwald-Hartwig amination procedures for similar substrates. Optimization may be required for specific scales and equipment.

Materials and Reagents:

| Reagent/Material | Molar Equivalent |

| 2,5-Dibromo-3-methylpyridine | 1.0 |

| tert-Butyl piperazine-1-carboxylate (BOC-piperazine) | 1.1 - 1.2 |

| Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.01 - 0.05 |

| Xantphos or BINAP | 0.02 - 0.10 |

| Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) | 1.5 - 2.0 |

| Anhydrous Toluene or Dioxane | - |

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromo-3-methylpyridine, tert-butyl piperazine-1-carboxylate, the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110°C with vigorous stirring.

-

Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methyl group, the piperazine protons, and the tert-butyl group of the BOC protecting group.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the target compound.

Conclusion

The synthesis of this compound is a prime example of modern organic synthesis, relying on a strategic and regioselective palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination provides an efficient and reliable method for the construction of the key C-N bond, a transformation that is fundamental to the synthesis of a vast array of pharmaceutically relevant molecules. This guide has provided a detailed and scientifically grounded protocol, from the preparation of the necessary precursor to the final product, equipping researchers with the knowledge to successfully implement this synthesis in their own laboratories.

References

-

Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine (CAS No: 878809-70-2)

A Core Building Block for Advanced Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine, a key intermediate in contemporary drug discovery and development. We will delve into its chemical properties, a detailed synthesis pathway with mechanistic insights, and its critical applications, particularly in the synthesis of targeted therapies such as kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists.

Compound Overview and Physicochemical Properties

This compound, also known by its IUPAC name tert-butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate, is a substituted pyridine derivative. The strategic placement of the bromo, methyl, and BOC-protected piperazine moieties makes it a versatile synthon for introducing a substituted piperazine ring onto a pyridine scaffold. The bromine atom serves as a handle for various cross-coupling reactions, while the BOC (tert-butyloxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the piperazine nitrogen, allowing for sequential and controlled synthetic transformations.

Table 1: Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 878809-70-2 | [1][2] |

| Molecular Formula | C₁₅H₂₂BrN₃O₂ | |

| Molecular Weight | 356.26 g/mol | |

| Appearance | Typically a solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like DMSO | [3] |

| Storage Temperature | 2-8°C |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and efficient synthetic route begins with the commercially available 2-amino-3-methylpyridine.

Synthesis of the Key Intermediate: 2,5-Dibromo-3-methylpyridine

The initial steps focus on the generation of a key electrophilic precursor, 2,5-dibromo-3-methylpyridine. This is achieved through a two-step sequence involving bromination and a Sandmeyer-type reaction.

Diagram 1: Synthesis of 2,5-Dibromo-3-methylpyridine

Sources

- 1. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(5-bromo-3-methyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester; this compound | Chemrio [chemrio.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine is a strategically important heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure combines a substituted pyridine core with a BOC-protected piperazine moiety, offering multiple avenues for chemical modification. The bromine atom serves as a versatile handle for cross-coupling reactions, while the piperazine scaffold is a well-established pharmacophore in numerous therapeutic agents. This guide provides an in-depth analysis of the compound's physicochemical properties, a detailed protocol for its synthesis with mechanistic insights, methods for its structural characterization, and a discussion of its applications as a pivotal intermediate in the development of complex, biologically active molecules.

Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name tert-butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate, is a stable, solid organic compound at room temperature.[1] The molecule's architecture is centered around a pyridine ring, which is substituted at the 2, 3, and 5 positions. The key functional groups are the bromine atom, the methyl group, and the N-BOC-piperazine substituent. The tert-butoxycarbonyl (BOC) group serves as a crucial protecting group, enabling selective functionalization of the piperazine ring system.[2][3]

| Property | Value | Reference |

| CAS Number | 878809-70-2 | [1][4] |

| Molecular Formula | C₁₅H₂₂BrN₃O₂ | [1] |

| Molecular Weight | 356.26 g/mol | [1] |

| IUPAC Name | tert-butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate | [1] |

| Appearance | Solid (Typical) | |

| Storage Temperature | 2-8°C | [1] |

| Synonyms | 5-Bromo-2-[4-(N-Boc)piperazin-1-yl]-3-methylpyridine | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly efficient due to the inherent electronic properties of the pyridine ring.

Principle and Mechanistic Insights

The core of the synthesis involves the reaction between a 2-halo-5-bromo-3-methylpyridine precursor and 1-BOC-piperazine. The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the 2- and 4-positions, making them susceptible to nucleophilic attack.[5] The reaction proceeds as follows:

-

Nucleophilic Attack: The secondary amine of 1-BOC-piperazine acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears a halogen leaving group (typically chlorine or fluorine).

-

Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate, known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.

-

Rearomatization: The complex then collapses, expelling the halide ion and restoring the aromaticity of the pyridine ring, yielding the final product.

The use of 1-BOC-piperazine is a critical strategic choice. Piperazine has two secondary amine groups; reacting it directly would lead to a mixture of mono- and di-substituted products, as well as potential polymerization.[6] The BOC group protects one nitrogen, ensuring that only mono-substitution occurs, which is essential for its role as a well-defined building block.[3]

Visualized Synthesis Workflow

Caption: General workflow for the SₙAr synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-bromo-3-methylpyridine (1.0 eq), 1-BOC-piperazine (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to the flask to achieve a concentration of approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Structural Elucidation

Confirmation of the chemical structure of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a characteristic singlet for the nine protons of the BOC group around δ 1.4-1.5 ppm. The methyl protons on the pyridine ring will appear as a singlet around δ 2.2-2.4 ppm. The eight piperazine protons will typically present as two distinct multiplets in the δ 3.0-3.8 ppm range. Two signals in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring, will confirm the substitution pattern.

-

¹³C NMR: The spectrum will display signals for the carbons of the BOC group (C=O at ~154 ppm, quaternary carbon at ~80 ppm), the methyl group, the piperazine ring, and the five distinct carbons of the pyridine ring, including the carbon bonded to bromine.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., [M+H]⁺ at approximately 356.1 and 358.1).

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching from the alkyl and aromatic groups, and a strong C=O stretch from the BOC carbonyl group around 1690-1700 cm⁻¹.

Chemical Reactivity and Strategic Applications

This compound is not typically an end-product but rather a versatile intermediate for constructing more complex molecules, particularly in the context of drug discovery.[7]

The Role of Functional Groups in Synthesis

-

Bromine Atom: The C-Br bond at the 5-position is the primary site for further elaboration. It is an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: To form new C-C bonds with aryl or heteroaryl boronic acids/esters.[8]

-

Buchwald-Hartwig Amination: To form C-N bonds with amines.

-

Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

-

-

BOC-Piperazine Moiety: The BOC group can be easily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal a free secondary amine. This amine can then be functionalized through acylation, alkylation, reductive amination, or further coupling reactions.[2]

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity to the molecule and can serve as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events.

Visualization of Synthetic Utility

Caption: Key reaction pathways for the functionalization of the title compound.

Application as a Privileged Scaffold in Drug Discovery

The piperazine ring is considered a "privileged scaffold" because it is present in a wide range of biologically active compounds targeting various receptors and enzymes.[3][9] It often serves as a linker between two key pharmacophoric elements, orienting them correctly for optimal target binding. Its basic nitrogen can be protonated at physiological pH, enhancing solubility and allowing for ionic interactions. This makes this compound a highly valuable starting material for libraries of potential drug candidates, particularly in areas such as oncology (kinase inhibitors), central nervous system disorders, and infectious diseases.[10][11]

Safety, Handling, and Storage

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its trifunctional nature. The strategic placement of a modifiable bromine atom, a protected piperazine ring, and a methyl-substituted pyridine core provides chemists with a robust platform for the synthesis of diverse and complex molecular architectures. Its established role as a precursor to privileged structures in medicinal chemistry underscores its importance for researchers and scientists in the field of drug development.

References

-

PubChem. 5-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. Available at: [Link]

-

Protheragen. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Available at: [Link]

-

Štefane, B., & Polanc, S. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. Available at: [Link]

-

PubChem. 4-Boc-1-(5-bromo-2-pyridyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. US20130116245A1 - Alkylated piperazine compounds.

-

RSC Publishing. Copper(ii) complexes of 2-halo-3-methylpyridine: synthesis, structure, and magnetic behaviour of Cu(2-X-3-CH3py)2X′2 [X, X′ = chlorine or bromine; py = pyridine]. Dalton Transactions. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. Available at: [Link]

-

Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

-

Gandler, J. R., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available at: [Link]

-

Rathnayake, A. D., et al. (2021). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Infectious Diseases. Available at: [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

-

Química Organica.org. Electrophilic substitution on pyridine. Available at: [Link]

Sources

- 1. This compound | 878809-70-2 [amp.chemicalbook.com]

- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 878809-70-2 [m.chemicalbook.com]

- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. Buy 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one | 1219968-05-4 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (EVT-1756041) | 1346674-57-4 [evitachem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine for Drug Discovery Applications

Abstract

5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine is a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry. Its structural motifs, including a bromopyridine core and a BOC-protected piperazine, are frequently incorporated into novel therapeutic agents. However, the successful progression of any candidate from hit-to-lead and beyond is fundamentally dependent on its physicochemical properties, with aqueous solubility being a primary determinant of bioavailability and developability. This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will dissect its structural components to hypothesize its solubility behavior, provide detailed, field-tested protocols for both kinetic and thermodynamic solubility assays, and offer insights into data interpretation and troubleshooting. The objective is to equip scientific teams with the necessary knowledge to generate a robust solubility profile, enabling informed decision-making in the complex landscape of pharmaceutical development.

Section 1: Introduction to the Molecule and the Imperative of Solubility

Chemical Identity and Structural Features

This compound is a synthetic organic compound identified by the CAS Number 878809-70-2. Its key structural and chemical identifiers are summarized below.

| Property | Value | Source |

| CAS Number | 878809-70-2 | |

| Molecular Formula | C₁₅H₂₂BrN₃O₂ | |

| Formula Weight | 356.26 g/mol | |

| Synonyms | tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate | |

| Predicted Storage | 2-8°C |

The molecule is an assembly of three key fragments:

-

A 3-methylpyridine ring: A basic heterocyclic aromatic system.

-

A bromine substituent: This halogen atom serves as a crucial synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) but also increases the molecule's lipophilicity.

-

A 4-BOC-piperazine group: The piperazine moiety is common in CNS-active drugs. The tert-butyloxycarbonyl (BOC) group serves as a protecting group for one of the piperazine nitrogens, rendering it less nucleophilic and enabling selective functionalization of the other. This bulky, non-polar group significantly influences the molecule's overall physicochemical profile.

The Critical Role of Solubility in Preclinical Development

Aqueous solubility is a master variable in drug discovery that dictates a compound's fate from the laboratory bench to clinical application. Insufficient solubility can lead to:

-

Poor Absorption and Bioavailability: A drug must be dissolved in gastrointestinal fluids to be absorbed into the bloodstream.

-

Inaccurate In Vitro Assay Results: Compound precipitation in biological assays can lead to misleading structure-activity relationship (SAR) data.

-

Challenges in Formulation: Developing a viable intravenous or oral dosage form for a poorly soluble compound is often a complex and costly endeavor.

Therefore, a thorough understanding and early characterization of the solubility of key intermediates and final candidates like this compound are not merely procedural; they are fundamental to the success of a research program.

Section 2: Predictive Analysis of Solubility Behavior

Before embarking on experimental work, a predictive analysis based on the molecule's structure can generate a robust working hypothesis.

Structural Component Contribution

-

Pyridine and Piperazine Nitrogens (Weakly Basic Centers): The pyridine ring nitrogen (pKa of conjugate acid ~5.2) and the tertiary amine nitrogen of the piperazine ring are basic. In an acidic environment (pH < pKa), these nitrogens will be protonated, imparting a positive charge to the molecule. This charge dramatically increases the molecule's interaction with polar water molecules, leading to a strong prediction of pH-dependent solubility , with significantly higher solubility at lower pH.

-

Lipophilic Moieties (Bromine, Methyl, and BOC Groups): The bromine atom, the methyl group, and particularly the large, greasy BOC group contribute significantly to the molecule's lipophilicity (fat-loving nature). Lipophilicity is inversely correlated with intrinsic aqueous solubility (the solubility of the neutral form). These groups will work to limit the molecule's solubility in aqueous media, especially at neutral or basic pH where the molecule is uncharged. The BOC group, in particular, masks a potentially polar N-H group, further reducing polarity.

In Silico Parameters

-

LogP (Octanol-Water Partition Coefficient): This value quantifies lipophilicity. Given the presence of a C15 framework, a bromine atom, and a BOC group, the calculated LogP (cLogP) is expected to be in the range of 3.0 - 4.5, indicating a lipophilic compound with low intrinsic aqueous solubility. For context, a similar but smaller compound, 5-bromo-2-(4-BOC-piperazin-1-yl)pyrimidine, has a calculated XLogP3 of 2.0. The addition of a methyl group and the switch from a pyrimidine to a pyridine ring would likely increase this value.

-

Topological Polar Surface Area (TPSA): TPSA is the sum of surfaces of polar atoms in a molecule. It correlates with hydrogen bonding potential and permeability. The core N-Boc-piperazine has a TPSA of 3.0 Ų, indicating it is not a highly polar moiety. The addition of the pyridine nitrogen will increase the TPSA, but the overall value will likely remain in a range consistent with a compound that prioritizes membrane permeability over high aqueous solubility.

Working Hypothesis

Based on this analysis, we hypothesize that this compound is a lipophilic weak base with low intrinsic solubility in neutral aqueous media (e.g., pH 7.4). Its solubility is expected to increase substantially in acidic conditions (e.g., pH 2.0) due to the protonation of its basic nitrogen centers.

Section 3: Experimental Protocols for Solubility Determination

A multi-tiered experimental approach is necessary to build a complete solubility profile. We will detail the protocols for two universally accepted assays: the high-throughput kinetic assay and the gold-standard thermodynamic assay.

Kinetic Solubility Assay

Causality and Justification: This method is employed in early-stage discovery for rapid screening. It measures the solubility of a compound precipitating from a DMSO stock solution, which often reflects the solubility of an amorphous, higher-energy solid state. While not a true equilibrium value, it is invaluable for quickly ranking compounds and identifying potential liabilities.

Detailed Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately weigh the compound and dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 or 20 mM). Ensure complete dissolution.

-

Aqueous Buffer Preparation: Prepare physiologically relevant buffers. Standard choices include 0.1 M HCl (pH ~1.2), acetate buffer (pH 4.5), and phosphate-buffered saline (PBS, pH 7.4).

-

Assay Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Dilution and Incubation: Add the aqueous buffer to each well (e.g., 198 µL) to achieve the final desired concentration range and a low final DMSO percentage (typically ≤2%) to minimize co-solvent effects. Seal the plate and incubate on an orbital shaker for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

-

Phase Separation: After incubation, separate the undissolved precipitate from the saturated solution. This is typically done using a 96-well filter plate (e.g., Millipore MultiScreen) via centrifugation or vacuum.

-

Quantification: Analyze the clear filtrate. A standard curve is prepared by diluting the DMSO stock in a 50:50 mixture of acetonitrile/water. The concentration of the compound in the filtrate is then determined against this curve using a suitable analytical method, most commonly LC-MS/MS for its sensitivity and selectivity, or UV-Vis spectroscopy if the compound has a strong chromophore.

Thermodynamic (Shake-Flask) Solubility Assay

Causality and Justification: This is the definitive "gold standard" method. It measures the equilibrium solubility of the most stable, lowest-energy crystalline form of the compound. By adding an excess of solid compound directly to the buffer and allowing it to equilibrate for an extended period (24-72 hours), this method avoids the formation of supersaturated solutions common in kinetic assays. The data is crucial for late-stage lead optimization, pre-formulation, and regulatory filings.

Detailed Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid compound (enough to ensure saturation and that solid remains visible at the end) to a glass vial.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., pH 7.4 PBS) to the vial.

-

Equilibration: Seal the vial tightly and place it in a shaking incubator or on a rotator at a constant temperature (typically 25°C) for an extended period, usually 24 to 48 hours, to ensure equilibrium is reached.

-

pH Measurement: After equilibration, it is good practice to measure the final pH of the slurry to ensure the compound itself did not alter the buffer's pH.

-

Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid overestimation.

-

Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., 50:50 acetonitrile/water) and quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Section 4: Data Interpretation and Strategic Application

Presentation of Results

Solubility data should be presented clearly, specifying the assay type, pH, temperature, and final units.

Table 1: Hypothetical Solubility Data for this compound

| Assay Type | Buffer System | pH | Solubility (µg/mL) | Solubility (µM) | Classification |

| Kinetic | PBS | 7.4 | < 5 | < 14 | Poorly Soluble |

| Kinetic | Acetate Buffer | 4.5 | 85 | 239 | Moderately Soluble |

| Kinetic | 0.1 M HCl | 1.2 | > 200 | > 561 | Soluble |

| Thermodynamic | PBS | 7.4 | < 1 | < 2.8 | Very Poorly Soluble |

| Thermodynamic | 0.1 M HCl | 1.2 | 165 | 463 | Soluble |

Interpreting the Data Profile

-

pH-Dependent Profile: The hypothetical data in Table 1 strongly supports our initial hypothesis. The dramatic increase in solubility from <1 µg/mL at pH 7.4 to >165 µg/mL at pH 1.2 is classic behavior for a weak base. This suggests that the compound will be well-solubilized in the stomach but may precipitate upon entering the higher pH environment of the small intestine.

-

Kinetic vs. Thermodynamic Discrepancy: It is common for kinetic solubility to be higher than thermodynamic solubility. This difference reflects the energy barrier to crystallization. A large discrepancy can indicate that the compound may exist in a metastable amorphous state, which has implications for formulation and stability.

-

Contextual Benchmarking: A common goal for drug discovery compounds is a solubility of >60 µg/mL. Based on this, our compound would be flagged as having a solubility liability at physiological pH that needs to be addressed.

Common Troubleshooting and Self-Validation

-

Issue: Inconsistent results between replicates.

-

Cause & Solution: May indicate incomplete dissolution of DMSO stock, inaccurate pipetting, or insufficient equilibration time. Ensure all stock solutions are clear and vortexed before use. Validate liquid handler performance and extend incubation times if necessary.

-

-

Issue: Overestimation of solubility in filtration assays.

-

Cause & Solution: Compound "crashing out" of solution post-filtration due to solvent changes during analysis. Minimize time between filtration and analysis. Ensure the diluent used for quantification is strong enough to maintain solubility.

-

-

Issue: Underestimation of solubility.

-

Cause & Solution: Adsorption of the lipophilic compound to plasticware or filter materials. Use low-binding plates and pre-condition filters by passing a small amount of the solution through to waste before collecting the analytical sample.

-

Section 5: Outlook and Strategies for Solubility Enhancement

If the solubility of this compound or a derivative thereof is found to be a limiting factor, several well-established medicinal chemistry and formulation strategies can be employed:

-

Structural Modification (MedChem):

-

Introduce Polar Groups: Add hydrogen bond donors/acceptors to disrupt crystal packing and increase polarity.

-

Reduce LogP: Replace lipophilic groups with more polar isosteres.

-

Ionizable Center Modification: Modify the pKa of the basic centers to optimize the pH-solubility profile.

-

-

Salt Formation:

-

Synthesize various pharmaceutically acceptable salts (e.g., HCl, mesylate, tartrate) by reacting the basic nitrogens. Salt forms often have different crystal structures and significantly higher dissolution rates and solubility than the free base.

-

-

Formulation Approaches:

-

pH Modification: Use of acidic excipients in an oral formulation to create a low-pH microenvironment that promotes dissolution.

-

Co-solvents and Surfactants: For preclinical studies, vehicles containing co-solvents (PEG-400, propylene glycol) or surfactants (Tween 80) can be used to achieve higher concentrations for toxicology studies.

-

Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix to prevent crystallization and maintain a higher-energy, more soluble amorphous state.

-

Conclusion

The solubility of this compound is a critical, multi-faceted property that must be thoroughly characterized to support its use in drug discovery. A predictive analysis based on its structure strongly indicates it is a lipophilic weak base with pH-dependent solubility. This hypothesis must be confirmed through rigorous experimental testing using both kinetic and thermodynamic assays. By following the detailed protocols and interpretation guidelines presented in this guide, research teams can generate a high-quality, reliable solubility profile. This data is not merely a checkbox in compound progression but a vital dataset that informs SAR, guides formulation development, and ultimately increases the probability of successfully developing a safe and efficacious therapeutic agent.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Waters Corporation. Solubility Screening by UPLC-MS/MS. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Ginski, M. J., & Taneja, R. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

PCBIS. Thermodynamic solubility. [Link]

-

Enamine Store. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

-

Jiménez, D. M., Cárdenas, Z. J., & Delgado, D. R. (2022). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI. [Link]

-

Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

-

Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. The Formulatech Review. [Link]

-

Vemula, V. R., & Lagishetty, V. (2010). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

-

PDR. Development and validation of a dissolution test with reversed-phase liquid chromatography. Artigo. [Link]

-

Creative Bioarray. Pre-Clinical Formulation Development. [Link]

-

Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]

-

Catalent. Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. [Link]

-

World Health Organization. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link]

Unlocking Therapeutic Potential: A Technical Guide to the Mechanistic Exploration of 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine and its Derivatives

This guide provides an in-depth technical exploration of 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine, a heterocyclic compound poised at the intersection of synthetic versatility and therapeutic potential. While the specific mechanism of action for this particular molecule is not extensively documented in publicly available literature, its structural motifs—a substituted pyridine ring linked to a BOC-protected piperazine—position it as a highly valuable scaffold in modern drug discovery.[1][2][3] This document will, therefore, serve as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to approach the elucidation of the biological activity of novel compounds derived from this promising starting material. We will delve into the foundational principles of its chemical nature, the strategic rationale for its use, and a systematic, field-proven workflow for discovering and validating its mechanism of action.

The Strategic Importance of the Piperazine-Pyridine Scaffold

The convergence of a pyridine ring and a piperazine moiety within a single molecular entity creates a "privileged scaffold," a concept central to contemporary medicinal chemistry.[1][2] These structural frameworks are repeatedly found in a multitude of approved therapeutic agents, demonstrating their inherent ability to interact with a wide range of biological targets.[3][4][5][6]

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms.[2][5] Its inclusion in drug candidates is often strategic for several reasons:

-

Modulation of Physicochemical Properties: The basic nature of the nitrogen atoms can be leveraged to improve aqueous solubility and oral bioavailability.[3]

-

Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring can provide a degree of rigidity, which can be crucial for specific receptor-ligand interactions.

-

Versatile Synthetic Handle: The nitrogen atoms serve as points for further chemical modification, allowing for the exploration of Structure-Activity Relationships (SAR).[2]

The pyridine ring , an aromatic heterocycle, also contributes significantly to the pharmacological profile of a molecule. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a key component for engaging with biological targets. The substitution pattern on the pyridine ring, such as the bromo and methyl groups in the title compound, allows for fine-tuning of electronic properties and steric interactions.

The presence of the tert-butoxycarbonyl (BOC) protecting group on the piperazine nitrogen is a deliberate synthetic strategy.[1] It deactivates one of the nitrogen atoms, allowing for selective functionalization of the other, thereby preventing unwanted side reactions during multi-step syntheses.[1][7] This feature underscores the primary role of this compound as a versatile building block for the creation of diverse chemical libraries.[1]

Physicochemical Characteristics and Synthetic Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in a research setting.

| Property | Value | Reference |

| CAS Number | 878809-70-2 | [8] |

| Molecular Formula | C14H20BrN3O2 | [9] |

| Molecular Weight | 342.23 g/mol | [9] |

| Appearance | Typically a solid | |

| Solubility | Soluble in common organic solvents |

The synthesis of this compound and its analogues would likely involve standard organic chemistry transformations. A plausible synthetic route could involve a nucleophilic aromatic substitution reaction between a suitably activated pyridine precursor and N-BOC-piperazine. The bromine atom on the pyridine ring also serves as a valuable handle for further elaboration, for instance, through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, to introduce additional structural diversity.[10]

A Systematic Workflow for Elucidating the Mechanism of Action

Given that this compound is a precursor, the following section outlines a hypothetical, yet robust, experimental workflow to determine the mechanism of action of a novel therapeutic candidate derived from it. This process is iterative and guided by the data obtained at each stage.

Caption: A systematic workflow for the elucidation of the mechanism of action.

Phase 1: Hit Identification and Structure-Activity Relationship (SAR)

-

Derivative Library Synthesis: The first step involves the chemical modification of the parent scaffold. This begins with the deprotection of the BOC group, followed by the functionalization of the newly liberated secondary amine on the piperazine ring. A diverse library of analogues can be created by reacting it with a variety of carboxylic acids, sulfonyl chlorides, or alkyl halides. Additionally, the bromine atom on the pyridine ring can be used for cross-coupling reactions to introduce different aryl or alkyl groups.

-

High-Throughput Screening (HTS): The synthesized library is then screened against a panel of biological targets. This can be a target-based screen , where the compounds are tested for their ability to modulate the activity of a specific enzyme or receptor (e.g., kinases, G-protein coupled receptors, ion channels).[6] Alternatively, a phenotypic screen can be employed, where the compounds are assessed for their ability to produce a desired change in a cellular model of a disease, without prior knowledge of the specific target.

-

Hit Confirmation and Dose-Response: Compounds that show activity in the primary screen ("hits") are then re-tested to confirm their activity and to determine their potency (e.g., IC50 or EC50 values) through dose-response studies.

-

Structure-Activity Relationship (SAR) Analysis: The data from the screening of the initial library is analyzed to understand the relationship between the chemical structure of the analogues and their biological activity. This analysis guides the synthesis of a second generation of more potent and selective compounds.

Phase 2: Target Validation and In Vitro Characterization

Once a lead compound or series with promising activity has been identified, the focus shifts to identifying its specific molecular target and characterizing its interaction.

-

Target Deconvolution: If the initial screen was phenotypic, various techniques can be used to identify the molecular target. These include affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, followed by identification using mass spectrometry.

-

Biochemical and Biophysical Assays: Once a target is identified, its interaction with the lead compound is studied in detail using in vitro assays. For example, if the target is an enzyme, enzyme inhibition kinetics would be performed to determine the mode of inhibition. Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity and thermodynamics of the interaction.

-

Cell-Based Assays: The effect of the compound on the target's signaling pathway within a cellular context is then investigated. This could involve Western blotting to look at changes in protein phosphorylation, qPCR to measure changes in gene expression, or reporter gene assays to assess the activity of a specific transcription factor.

Caption: A generalized signaling pathway for a novel therapeutic agent.

Phase 3: Preclinical Evaluation

The final phase before a compound can be considered for clinical development involves its evaluation in animal models.

-

In Vivo Efficacy Studies: The lead compound is tested in animal models of the disease of interest to determine if the in vitro and cellular activity translates to a therapeutic effect in vivo.

-

Pharmacokinetic (PK/PD) Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are studied to understand its behavior in a living organism. The relationship between the dose, exposure (pharmacokinetics), and the therapeutic effect (pharmacodynamics) is established.

-

Preliminary Toxicology Assessment: Initial studies are conducted to assess the safety profile of the compound and to identify any potential toxicities.

Conclusion

This compound represents a quintessential example of a modern synthetic building block in medicinal chemistry. While its own biological activity is likely minimal due to the presence of the BOC protecting group, its true value lies in the vast chemical space that can be accessed from it. The strategic combination of the pyridine and piperazine scaffolds provides a robust starting point for the development of novel therapeutics targeting a wide array of diseases, from central nervous system disorders to oncology and infectious diseases.[1][4][5] The systematic and iterative process of library synthesis, screening, target validation, and preclinical evaluation outlined in this guide provides a clear and actionable framework for unlocking the full therapeutic potential of compounds derived from this and other "privileged scaffolds." The journey from a simple building block to a life-saving medicine is complex, but it begins with a deep understanding of chemical potential and a rigorous, evidence-based approach to discovery.

References

-

Parlow, J. J., et al. (2010). Part II: piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation. Bioorganic & Medicinal Chemistry Letters, 20(4), 1354-1358. [Link]

-

Parlow, J. J., et al. (2009). Piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists for inhibition of platelet aggregation. Bioorganic & Medicinal Chemistry Letters, 19(21), 6075-6080. [Link]

-

Parlow, J. J., et al. (2009). Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation. Bioorganic & Medicinal Chemistry Letters, 19(16), 4657-4663. [Link]

-

Khan, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2601. [Link]

-

Wikipedia. (n.d.). Substituted piperazine. [Link]

-

Kumar, A., et al. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 6(9), 3698-3710. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

-

Various Authors. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

-

Gribas, A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

Boron Molecular. (n.d.). 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine. [Link]

-

Gedi, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 569. [Link]

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

Domarad M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6537. [Link]

-

Islam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

-

Al-Karadsheh, M., et al. (2010). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 18(15), 5584-5594. [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted piperazine - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. nbinno.com [nbinno.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 878809-70-2 [m.chemicalbook.com]

- 9. This compound | 878809-70-2 [amp.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

spectroscopic data for 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine

This guide provides a comprehensive analysis of the core spectroscopic data required for the unambiguous structural elucidation and quality assessment of This compound , a heterocyclic compound of interest in medicinal chemistry and drug development. The presence of a substituted pyridine core linked to a BOC-protected piperazine moiety makes this molecule a valuable scaffold. Piperazine and its derivatives are integral to numerous pharmacologically active agents, influencing properties like solubility and bioavailability.[1][2] This document is intended for researchers, scientists, and professionals in drug development who rely on precise analytical characterization to ensure the integrity of their synthetic intermediates and final compounds.

Our approach moves beyond simple data reporting. We will delve into the rationale behind the expected spectral features, grounding our interpretations in the fundamental principles of each spectroscopic technique and drawing parallels with known chemical entities. This self-validating system of analysis, combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provides a robust confirmation of the target molecule's identity and purity.

Molecular Structure and Analytical Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. The structure of this compound is depicted below. Our analytical workflow is designed to systematically confirm each component of this structure.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.[3]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient to achieve an adequate signal-to-noise ratio.

-

Reference: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used for chemical shift calibration.

-

Data Presentation: Expected ¹H NMR Signals

The following table summarizes the anticipated proton signals. These assignments are based on established chemical shift principles and data from analogous structures.[4][5][6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | d | 1H | Pyridine H-6 |

| ~7.50 | d | 1H | Pyridine H-4 |

| ~3.60 | t | 4H | Piperazine CH₂ (adjacent to BOC-N) |

| ~3.45 | t | 4H | Piperazine CH₂ (adjacent to Pyridine-C) |

| ~2.20 | s | 3H | Pyridine-CH₃ |

| 1.48 | s | 9H | tert-butyl (BOC) protons |

Expert Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a distinct fingerprint of the molecule.

-

Aromatic Region (7.0-8.5 ppm): The pyridine ring displays two doublets, corresponding to the two aromatic protons. The proton at the C-6 position is expected to be the most downfield due to its proximity to the ring nitrogen. The C-4 proton will appear as the second doublet. The coupling constant (J) between these two protons would be small (~2-3 Hz), which is characteristic of a meta-coupling.

-

Piperazine Region (3.0-4.0 ppm): The eight protons of the piperazine ring are anticipated to appear as two distinct signals, likely triplets. The methylene protons adjacent to the electron-withdrawing BOC group (N-4) are expected at a slightly different chemical shift than those adjacent to the pyridine ring (N-1). In some cases, especially at lower temperatures, restricted rotation around the C-N bonds can lead to more complex splitting patterns.[7]

-

Aliphatic Region (1.0-2.5 ppm): This region is characterized by two sharp singlet signals. The singlet at approximately 2.20 ppm corresponds to the three protons of the methyl group attached to the pyridine ring. The most prominent signal in the entire spectrum will be a large singlet at ~1.48 ppm, integrating to nine protons, which is the classic signature of the tert-butyl group on the BOC protecting group.

Caption: Key proton assignments on the molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer, typically at a frequency of 101 or 126 MHz for a 400 or 500 MHz instrument, respectively.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to ensure that all carbon signals appear as singlets.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Presentation: Expected ¹³C NMR Signals

The table below details the predicted chemical shifts for each unique carbon atom in the molecule, based on data from similar structures.[8][9][10]

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | Pyridine C-2 |

| ~154.5 | Carbonyl C=O (BOC) |

| ~151.0 | Pyridine C-6 |

| ~140.0 | Pyridine C-4 |

| ~125.0 | Pyridine C-3 |

| ~110.0 | Pyridine C-5 (C-Br) |

| ~80.0 | Quaternary C (BOC) |

| ~50.0 | Piperazine CH₂ (adjacent to Pyridine-C) |

| ~44.0 | Piperazine CH₂ (adjacent to BOC-N) |

| ~28.5 | tert-butyl CH₃ (BOC) |

| ~17.0 | Pyridine-CH₃ |

Expert Interpretation of the ¹³C NMR Spectrum

-

Aromatic & Carbonyl Region (100-170 ppm): This region contains the signals for the five pyridine carbons and the carbamate carbonyl carbon. The carbon attached to the bromine (C-5) is expected to be significantly shielded compared to the others. The C-2 carbon, bonded to two nitrogen atoms, will be the most deshielded of the pyridine carbons. The carbonyl carbon of the BOC group will appear as a distinct peak around 154.5 ppm.

-

Aliphatic Region (10-85 ppm): The aliphatic region showcases the remaining carbons. The quaternary carbon of the BOC group gives a characteristic signal around 80.0 ppm. The three methyl carbons of the BOC group are equivalent and produce a strong signal near 28.5 ppm. The two sets of methylene carbons in the piperazine ring will be resolved, and the methyl carbon from the pyridine ring will appear at the most upfield position (~17.0 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation information, which is particularly useful for confirming the presence of labile protecting groups like BOC.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode (ESI+) is chosen because the piperazine and pyridine nitrogens are easily protonated.[11]

-

Analysis: Acquire a full scan spectrum to identify the molecular ion. Tandem MS (MS/MS) can be used to induce and analyze fragmentation.

-

Data Presentation: Expected Mass-to-Charge Ratios (m/z)

| m/z Value (Calculated) | Ion Assignment | Isotopic Pattern Note |

| 384.11 / 386.11 | [M+H]⁺ | ~1:1 ratio due to ⁷⁹Br / ⁸¹Br isotopes |

| 328.05 / 330.05 | [M+H - C₄H₈]⁺ (loss of isobutylene) | ~1:1 ratio, characteristic BOC fragmentation[12] |

| 284.06 / 286.06 | [M+H - C₅H₈O₂]⁺ (loss of BOC group) | ~1:1 ratio, confirms the entire protecting group |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) | No bromine, single peak; a very common BOC fragment[13] |

Note: Calculated values are for the most abundant isotopes.

Expert Interpretation of the Mass Spectrum

The mass spectrum serves as a definitive confirmation of both molecular weight and key structural features.

-

Molecular Ion Peak: The most critical observation is the protonated molecular ion, [M+H]⁺. Due to the single bromine atom, this will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at 384.11 and 386.11). This isotopic signature is an unambiguous indicator of a monobrominated compound.[14]

-

BOC Group Fragmentation: The tert-butoxycarbonyl (BOC) group is known for its characteristic fragmentation pathways under ESI conditions.[12][13] The primary fragmentation is the loss of isobutylene (56 Da), leading to the [M+H-56]⁺ ion. A further loss of CO₂ can also occur. The observation of a strong peak at m/z 57, corresponding to the tert-butyl cation, is also a very common and reliable indicator of the BOC group. The complete loss of the BOC group (100 Da) is another key fragmentation pathway.[15][16]

Caption: Primary fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample mixed with potassium bromide (KBr) and pressed into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters: Typically, the spectrum is recorded from 4000 to 400 cm⁻¹, averaging 16 or 32 scans for a good quality spectrum.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~2975-2850 | C-H stretch | Aliphatic (Methyl, Piperazine, t-Butyl) |

| ~1695 | C=O stretch (strong) | Carbamate (BOC group) |

| ~1600, ~1470 | C=C and C=N stretch | Pyridine ring |

| ~1250, ~1160 | C-N stretch | Piperazine and Carbamate |

| ~1050 | C-O stretch | Carbamate (BOC group) |

| ~600-500 | C-Br stretch | Bromo-aryl |

Expert Interpretation of the IR Spectrum

The IR spectrum provides conclusive evidence for the key functional groups.

-

The most diagnostic peak is the strong absorption band around 1695 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch of the carbamate functional group within the BOC protector.[14] Its presence is a critical piece of evidence.

-

The C-H stretching vibrations below 3000 cm⁻¹ confirm the presence of the aliphatic portions of the molecule (methyl, piperazine, and tert-butyl groups).

-

The absorptions in the 1600-1450 cm⁻¹ region are typical for the C=C and C=N stretching vibrations of the aromatic pyridine ring.[17]

-

The C-N and C-O stretching bands in the fingerprint region (below 1300 cm⁻¹) further support the piperazine and carbamate structures.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a multi-faceted and rigorous confirmation of the chemical structure of This compound . The ¹H and ¹³C NMR data define the precise connectivity of the proton and carbon skeletons. Mass spectrometry confirms the exact molecular weight, the presence of bromine through its isotopic pattern, and the integrity of the BOC protecting group via its characteristic fragmentation. Finally, IR spectroscopy validates the presence of key functional groups, most notably the carbamate carbonyl. This comprehensive spectroscopic dossier ensures the identity, purity, and structural integrity of the compound, which is a prerequisite for its use in any research or drug development application.

References

-

LIU Cui-mei, LIU Xue-yan, HUA Zhen-dong, TANG Hao, DU Yu, JIA Wei. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 2025, 46(1): 40-47. [Link]

-

He, W., Zhang, R., & Cai, M. (2016). Supporting Information for: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances. [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Sugie, K. I., Kurakami, D., Akutsu, M., & Saito, K. (2016). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 35(1), 159–166. [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

-

O'Brien, P. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

-

Taha, M., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-20. [Link]

-

Royal Society of Chemistry. (2018). Electronic Supplementary Information (ESI) for: Hyperbranched polymers with an isatin core as a new class of high-performance polymer-based catalysts for click chemistry. [Link]

-

ResearchGate. (2015). 13C NMR spectrum of compound 5a. ResearchGate. [Link]

-

SpectraBase. 5-Bromo-2-(4-bromo-3-methylphenyl)-3-methylpyridine. SpectraBase. [Link]

-

Gencheva, V., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556. [Link]

-

ResearchGate. (2016). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. ResearchGate. [Link]

-

Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Royal Society of Chemistry. (2014). Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

SpectraBase. 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR]. SpectraBase. [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for: Gold Nanoparticles Supported on Carbon Nanotubes: A Reusable Catalyst for the Deoxygenation of N-Oxides. [Link]

-

Wenzel, T., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(21), 7480. [Link]

-

Lim, C. H., et al. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2022(4), M1487. [Link]

-

Nagaki, A., et al. (2007). Supporting Information for: Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. The Royal Society of Chemistry. [Link]

-

NIST. Piperazine, 1-methyl-. NIST WebBook, SRD 69. [Link]

-

Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. [Link]

-

PubChemLite. 5-bromo-2-(4-methylpiperazin-1-yl)pyridine. PubChemLite. [Link]

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum [chemicalbook.com]

- 5. 1-BOC-Piperazine (57260-71-6) 1H NMR [m.chemicalbook.com]

- 6. 2-Amino-5-bromo-3-methylpyridine(3430-21-5) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 13. acdlabs.com [acdlabs.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

initial synthesis and discovery of 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine

An In-Depth Technical Guide to the Synthesis and Strategic Utility of 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine

Abstract

This compound (CAS No. 878809-70-2) is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern drug discovery. Its strategic combination of a brominated pyridine core, a common scaffold in biologically active molecules, with a BOC-protected piperazine moiety makes it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical candidates. This guide provides an in-depth examination of the principal synthetic route to this compound, delves into the rationale behind the experimental design, and outlines its significant applications in medicinal chemistry, particularly as a precursor for palladium-catalyzed cross-coupling reactions and further derivatization.

Introduction and Strategic Importance

The design and synthesis of novel molecular entities with therapeutic potential often rely on the availability of well-designed, multi-functional building blocks. This compound is a prime example of such an intermediate, engineered for efficiency and versatility in drug development programs. Its structure is composed of three key components, each conferring distinct and valuable chemical properties.

-

The Pyridine Scaffold: The pyridine ring is a "privileged scaffold," appearing frequently in a vast number of FDA-approved drugs and biologically active compounds due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The methyl group at the 3-position provides steric and electronic influence, which can be crucial for modulating binding affinity and selectivity.

-

The Bromine Handle: The bromine atom at the 5-position is the molecule's primary reactive site for building molecular complexity. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][2] This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling the exploration of a broad chemical space.

-

The BOC-Piperazine Moiety: The piperazine ring is another common pharmacophore that can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[3] The tert-Butoxycarbonyl (BOC) group is a robust and reliable protecting group for the secondary amine, preventing its unwanted reactivity during other synthetic transformations.[4] Its facile removal under acidic conditions provides a clear pathway for subsequent N-alkylation, acylation, or other functionalizations.

The combination of these features in a single molecule allows for a modular and divergent synthetic approach, making it a valuable asset for constructing libraries of compounds for high-throughput screening and lead optimization.

Retrosynthetic Analysis and Synthesis Pathway

The most logical and industrially scalable synthesis of this compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The retrosynthetic analysis breaks the target molecule down into its readily available starting materials.

Caption: Retrosynthetic analysis via a C-N bond disconnection.

This disconnection points to a convergent synthesis from two key precursors: a di-halogenated methylpyridine and N-BOC-piperazine. The reaction proceeds by the displacement of a halide at the 2-position of the pyridine ring by the secondary amine of the piperazine. The starting material of choice is typically 5-Bromo-2-chloro-3-methylpyridine (CAS 29241-60-9) due to its commercial availability and cost-effectiveness.[5][6] The electron-withdrawing nature of the pyridine nitrogen and the bromine atom sufficiently activates the 2-position for nucleophilic attack.

Experimental Protocol and Workflow

The following section details a representative laboratory-scale protocol for the synthesis. This procedure is designed to be a self-validating system, incorporating in-process monitoring to ensure reaction completion and product quality.

Reagents and Materials

| Reagent | CAS No. | Molar Mass ( g/mol ) | Equivalents |